molecular formula C11H8F3N B11894450 1-Amino-3-(trifluoromethyl)naphthalene

1-Amino-3-(trifluoromethyl)naphthalene

Cat. No.: B11894450
M. Wt: 211.18 g/mol
InChI Key: GAEFGBCRQKEWNL-UHFFFAOYSA-N
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Description

1-Amino-3-(trifluoromethyl)naphthalene is a valuable chemical intermediate in organic synthesis and materials science research. Its structure, featuring both an amino group and an electron-withdrawing trifluoromethyl group on a naphthalene ring system, makes it a versatile scaffold for developing novel compounds. In pharmaceutical research, similar naphthalene derivatives are explored for their biological activity . In advanced materials science, naphthalene-based structures are investigated as core components for organic semiconductors and thin-film transistors due to their promising electronic properties . Researchers utilize this compound as a key building block (or synthon) to create more complex molecules for various applications. The compound should be stored under recommended conditions, and safety data sheet (SDS) should be consulted prior to use. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8F3N

Molecular Weight

211.18 g/mol

IUPAC Name

3-(trifluoromethyl)naphthalen-1-amine

InChI

InChI=1S/C11H8F3N/c12-11(13,14)8-5-7-3-1-2-4-9(7)10(15)6-8/h1-6H,15H2

InChI Key

GAEFGBCRQKEWNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 1 Amino 3 Trifluoromethyl Naphthalene and Analogues

De Novo Naphthalene (B1677914) Ring Construction Approaches

Building the naphthalene core from the ground up allows for precise control over substituent placement. This is particularly advantageous for introducing the trifluoromethyl group at a specific position.

Cyclization Strategies for Trifluoromethyl-Containing Naphthalene Nuclei

Another approach utilizes the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This 6-endo-dig cyclization, induced by reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), allows for the regioselective synthesis of a wide variety of substituted naphthalenes under mild conditions. nih.gov This methodology demonstrates good functional group tolerance and has been successfully applied to the synthesis of complex fused aromatic systems. nih.gov

Benzenoid Precursor Cyclizations

The construction of the naphthalene ring can also be achieved by starting with benzenoid precursors. One such method involves the treatment of alkynes with trifluoromethanesulfonic acid (TfOH), a well-established method for synthesizing vinyl triflates which can serve as intermediates in naphthalene synthesis. chemrxiv.org The acidity of reagents like bis(trifluoromethanesulfonyl)imide (Tf₂NH) is comparable to TfOH, making them suitable for reactions with alkynes. chemrxiv.org

Diels-Alder Reactions of 2-Pyrones with Aryne Intermediates for Multisubstituted Naphthalenes

The Diels-Alder reaction, a powerful tool in organic synthesis, provides a versatile route to multisubstituted naphthalenes. rsc.orgresearchgate.netnih.gov This [4+2] cycloaddition reaction between a diene and a dienophile can be employed to construct the naphthalene core. researchgate.netresearchgate.netyoutube.com Specifically, the reaction of 2-pyrones with aryne intermediates, generated from sources like o-silylaryl triflates, leads to the formation of highly functionalized naphthalenes after a subsequent decarboxylative aromatization step. rsc.org

An important feature of this method is its tolerance for a wide range of functional groups on both the 2-pyrone and the aryne precursor. rsc.orgrsc.org Notably, 2-pyrones bearing electron-withdrawing groups, such as a trifluoromethyl group, can effectively participate in the reaction to yield trifluoromethyl-substituted naphthalenes. rsc.orgrsc.org For example, 6-trifluoromethyl-substituted 2-pyrone has been shown to react smoothly with benzyne (B1209423) to produce 1-trifluoromethyl-substituted naphthalene in moderate yield. rsc.org This highlights the utility of the Diels-Alder approach for creating naphthalenes with specific substitution patterns. rsc.orgrsc.org

The following table summarizes the reaction of various substituted 2-pyrones with benzyne to form naphthalenes.

2-Pyrone SubstituentNaphthalene ProductYieldReference
4-Ethoxy-6-methyl1-Ethoxy-3-methylnaphthaleneGood rsc.org
6-Trifluoromethyl1-TrifluoromethylnaphthaleneModerate rsc.org

Functionalization of Pre-formed Naphthalene Skeletons

An alternative to de novo synthesis is the direct modification of a naphthalene molecule that already possesses the desired core structure. This approach is often more direct if a suitable naphthalene starting material is readily available.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group (CF₃) is a crucial substituent in many modern materials and pharmaceuticals due to its unique electronic properties. Several methods exist for its introduction onto a naphthalene ring.

Photoinduced methods offer a mild and efficient way to introduce the trifluoromethyl group. rsc.org These reactions typically proceed under visible light irradiation and utilize a photocatalyst to generate trifluoromethyl radicals from a suitable precursor. rsc.orgacs.orgmdpi.com These highly reactive radicals can then be added to the aromatic ring. rsc.org

One common strategy involves the use of an excited photocatalyst that transfers an electron to a trifluoromethylating agent, such as sodium triflinate or bromotrifluoromethane (B1217167) (CF₃Br), to release a CF₃ radical. rsc.orgacs.orgmdpi.com This radical then adds to the naphthalene substrate. rsc.org These photocatalytic methods are advantageous due to their mild reaction conditions, good functional group tolerance, and operational simplicity. rsc.org For instance, visible-light-induced radical cascade trifluoromethylation/cyclization of inactivated alkenes with CF₃Br has been developed to produce trifluoromethylated polycyclic compounds. mdpi.com

Recent advancements have also explored the use of metal-free photochemical strategies. acs.org For example, photoexcited aliphatic ketones like acetone (B3395972) can act as low-cost radical initiators to generate CF₃ radicals from sodium triflinate. acs.org Furthermore, strongly reducing organic photoredox catalysts, such as 1,4-bis(diphenylamino)naphthalene, have been shown to be effective in generating monofluoromethyl radicals for alkene functionalization under visible light. acs.org The trifluoromethylation of naphthalene diimides has also been achieved through photoinduced electron transfer. nih.govnih.gov

Trifluoromethylation utilizing Specific Reagents (e.g., CF₃Br)

The introduction of a trifluoromethyl (CF₃) group onto an aromatic scaffold is a critical step in the synthesis of compounds like 1-amino-3-(trifluoromethyl)naphthalene. Bromotrifluoromethane (CF₃Br) serves as a cost-effective and atom-economical source for the trifluoromethyl radical (•CF₃). nih.gov Although CF₃Br is stable and has a high reduction potential, recent advancements have enabled its use in radical trifluoromethylation reactions. nih.govacs.org

The general strategy involves the generation of the •CF₃ radical from CF₃Br, which then adds to the naphthalene precursor. This can be achieved through various methods:

Transition Metal Catalysis: Specific transition metal catalysts can reduce CF₃Br to generate trifluoromethyl radicals. nih.gov

Photochemical Methods: Photoinduced processes, often using a photocatalyst like fac-Ir(ppy)₃, can facilitate the cleavage of the C-Br bond in CF₃Br to produce the necessary •CF₃ radical under mild conditions. nih.govacs.org The excited photocatalyst is quenched by CF₃Br, initiating the radical process. nih.gov

Once generated, the electrophilic •CF₃ radical can attack the electron-rich positions of a naphthalene derivative. wikipedia.org For the synthesis of the target compound, this would typically involve the trifluoromethylation of a pre-functionalized naphthalene, such as one already bearing a protected amino group or a nitro group destined for reduction. The high reactivity of the trifluoromethyl radical makes it a powerful tool for this transformation. wikipedia.org

Amination Strategies on Naphthalene Scaffolds

The introduction of an amino group onto the naphthalene ring is another key synthetic transformation. This can be accomplished through several established methods.

A common and reliable method for synthesizing 1-aminonaphthalene derivatives is through the reduction of a corresponding 1-nitronaphthalene (B515781) precursor. The nitro group is strongly deactivating, which can influence the regioselectivity of other substitution reactions, but it is readily converted to a strongly activating amino group. masterorganicchemistry.com

A variety of reducing agents and conditions can be employed for this transformation:

Catalytic Hydrogenation: This method involves reacting the nitronaphthalene with hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.comncert.nic.in Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org This is often a clean and efficient method. A specific patent describes the preparation of 1-naphthylamine (B1663977) from 1-nitronaphthalene using a supported nickel catalyst at 60–90 °C and 1.5–3.0 MPa of hydrogen pressure. google.com

Metal-Acid Systems: The reduction can also be achieved using easily oxidized metals in an acidic medium. masterorganicchemistry.com Common combinations include iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com The use of iron scrap and HCl is considered a preferred industrial method because the iron(II) chloride (FeCl₂) formed can be hydrolyzed to regenerate HCl, meaning only a catalytic amount of acid is needed to initiate the reaction. ncert.nic.in

Other Reagents: Tin(II) chloride (SnCl₂) offers a milder alternative for reducing nitro groups, which can be advantageous when other reducible functional groups are present in the molecule. masterorganicchemistry.com

Similarly, an azido-naphthalene precursor can be reduced to the corresponding amine, often under similar catalytic hydrogenation conditions or with reagents like triphenylphosphine (B44618) followed by water (Staudinger reaction).

Reducing Agent/SystemSubstrateProductKey Features
H₂/Pd/CAromatic Nitro CompoundsPrimary AminesCommonly used, efficient. commonorganicchemistry.comncert.nic.in
Fe/HClAromatic Nitro CompoundsPrimary AminesIndustrially preferred, requires only catalytic acid. ncert.nic.in
SnCl₂Aromatic Nitro CompoundsPrimary AminesMild conditions, good for sensitive substrates. masterorganicchemistry.com
LiAlH₄Aliphatic Nitro CompoundsAliphatic AminesReduces aliphatic nitro groups; aromatic nitro compounds may form azo products. commonorganicchemistry.com

Direct amination of the naphthalene scaffold can be achieved through nucleophilic substitution reactions. This process, known as ammonolysis, involves the cleavage of a carbon-halogen bond by an ammonia (B1221849) molecule, typically in a sealed tube at elevated temperatures (e.g., 373 K). ncert.nic.in The primary amine formed can act as a nucleophile itself and react further. ncert.nic.in

More advanced methods for direct amination have been developed. One approach describes the nucleophilic aromatic substitution on 1-methoxy-2-(diphenylphosphinyl)naphthalene, where the methoxy (B1213986) group is replaced by various nucleophiles, including amides. elsevierpure.com

Furthermore, a direct, one-step catalytic amination of naphthalene to naphthylamine has been reported using vanadium catalysts under mild conditions. rsc.org This method is presented as a greener alternative to the traditional nitration-reduction sequence. rsc.org In this process, the V₂O₅/HZSM-5 catalyst activates the naphthalene and is proposed to form an NH₃⁺ species that acts as the active aminating agent. rsc.org

Synthesis of 1-Amino-3-Aryl Naphthalenes from Bis(trifluoromethanesulfonyl)imide with Diyne

A novel approach for the construction of the 1-amino-3-aryl naphthalene skeleton involves the reaction of bis(trifluoromethanesulfonyl)imide (Tf₂NH) with a diyne. chemrxiv.orgresearchgate.netchemrxiv.org This method circumvents the need for pre-functionalized naphthalenes and builds the desired ring system through a cyclization reaction.

The reaction proceeds in two key steps:

Vinyl Bis(perfluoroalkanesulfonyl)imide Formation: A diyne, specifically a 1,2-diethynylbenzene (B1594171) derivative, reacts with Tf₂NH. This reaction is chemoselective and proceeds without the need for additives. chemrxiv.orgchemrxiv.org The stereoselectivity of this addition is influenced by steric hindrance between the aryl group and the imide. chemrxiv.orgchemrxiv.org

Acid-Catalyzed Cyclization: The resulting intermediate undergoes a subsequent acid-catalyzed cyclization to form the 1-amino-3-aryl naphthalene skeleton. chemrxiv.orgresearchgate.net

This methodology provides a direct route to complex naphthalene derivatives. The reaction of phenylacetylene (B144264) with Tf₂NH yields the desired vinyl sulfonyl imide product, which is a precursor for the cyclization step. chemrxiv.org

Imide ReagentAlkyne SubstrateProductYield
Tf₂NH (1a)Phenylacetylene (2a')Vinyl Sulfonyl Imide (3aa)Major product chemrxiv.org
c-HFSI-H (1b)Phenylacetylene (2a')Corresponding Product (3ba)90% chemrxiv.org
Nf₂NH (1c)Phenylacetylene (2a')Corresponding Product (3ca)85% chemrxiv.org

Synthetic Routes to Highly Substituted 1-Aminonaphthalenes from Benzaldehydes

An efficient, two-step synthetic route to highly substituted 1-aminonaphthalenes has been developed starting from readily available benzaldehydes. acs.orgacs.orgnih.gov This method is notable for its simplicity and the wide availability of starting materials. acs.org

The synthetic sequence is as follows:

Horner-Wadsworth-Emmons Olefination: A benzaldehyde (B42025) is reacted with a succinonitrile (B93025) precursor in a stereoselective Still-Gennari modification of the Horner-Wadsworth-Emmons reaction. acs.orgacs.org This step typically affords (E)-benzylidenesuccinonitrile intermediates in good to excellent yields and with high (E) selectivity. acs.org

Brønsted Acid-Mediated Benzannulation: The (E)-benzylidenesuccinonitrile intermediate undergoes an intramolecular Houben-Hoesch-type annulation mediated by a Brønsted acid. acs.org This cyclization, followed by tautomerization, yields the final 1-aminonaphthalene derivative in yields ranging from 35% to 95%. acs.orgacs.org

This strategy allows for the creation of diverse naphthalene substitution patterns that were previously difficult to access. acs.org The scalability of this method has also been demonstrated. acs.org

Benzaldehyde PrecursorYield of Olefination Step (E:Z ratio)Yield of Annulation Step
Benzaldehyde93% (11:1)93%
4-Methoxybenzaldehyde95% (11:1)95%
4-Bromobenzaldehyde91% (11:1)91%
2-Naphthaldehyde85% (11:1)85%
acs.org

Synthesis of Trifluoromethylated Aminonaphthoquinone Derivatives

The synthesis of trifluoromethylated aminonaphthoquinone derivatives combines strategies for introducing both fluorine-containing groups and amino functionalities onto a naphthoquinone core. These compounds are of interest for their potential biological activities. researchgate.net

One synthetic approach involves multi-component reactions. For instance, novel naphthoquinone-fused podophyllotoxins containing trifluoromethyl substituents have been synthesized through a microwave-assisted three-component reaction of 2-amino-1,4-naphthoquinone, tetronic acid, and a fluorinated arylaldehyde. researchgate.net

Another relevant strategy is the synthesis of trifluoromethylated enaminones, which can serve as versatile intermediates. nsf.gov For example, 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one can be synthesized and subsequently acylated to produce more complex structures. nsf.gov Although not directly on a naphthalene core, the principles of enaminone synthesis and functionalization are applicable. The synthesis involves the reaction of a diketone with an amine source. nsf.gov

The direct amination of naphthoquinone scaffolds is also a viable route. A mechanochemical strategy has been developed for the regioselective amination of 1,4-naphthoquinone (B94277) with a variety of amines, including those with trifluoromethyl groups, to produce 2-amino-1,4-naphthoquinones in good yields under solvent-free conditions. rsc.org

Aromatic Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (SNAr) reactions are a key feature of the chemistry of this compound, particularly due to the activating effect of the trifluoromethyl group. These reactions typically proceed via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex wikipedia.orgnih.gov. The presence of a strong electron-withdrawing group, such as the trifluoromethyl group, is crucial for stabilizing this intermediate and facilitating the substitution libretexts.org.

While direct studies on this compound are not extensively documented, the reactivity of analogous systems, such as naphthalenes activated by other electron-withdrawing groups, provides significant insights. For instance, studies on related compounds have shown that the rate of nucleophilic substitution with aliphatic amines can be influenced by the steric and electronic properties of the amine frontiersin.orgnih.gov.

In a closely related system, the reactivity of aliphatic amines was found to follow an unexpected order, which was rationalized by the stability of the reaction intermediates. This suggests that both steric hindrance and the ability of the nucleophile to participate in stabilizing interactions, such as hydrogen bonding within the transition state, are critical factors. It is plausible that this compound would exhibit similar nuanced reactivity with a range of aliphatic amines. The general trend in reactivity for nucleophiles often correlates with their basicity and polarizability libretexts.org.

Table 1: Predicted Relative Reactivity of this compound with Aliphatic Amines

Nucleophile (Aliphatic Amine)Predicted Relative ReactivityKey Influencing Factors
Primary Amines (e.g., Ethylamine)HighLess sterically hindered, capable of hydrogen bonding.
Secondary Amines (e.g., Diethylamine)Moderate to LowIncreased steric hindrance around the nitrogen atom.
AmmoniaModerateLess sterically hindered but may be a weaker nucleophile than primary amines in some solvents.
Tertiary Amines (e.g., Triethylamine)Very LowSignificant steric hindrance preventing approach to the aromatic ring.

The mechanism of SNAr reactions on electron-deficient aromatic systems proceeds through the formation of a Meisenheimer complex wikipedia.orgnih.gov. This intermediate is a sigma complex where the nucleophile has added to the carbon atom bearing the leaving group. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing trifluoromethyl group.

Intramolecular hydrogen bonding can play a significant role in modulating the reactivity and reaction pathways in aromatic compounds nih.govnih.govsemanticscholar.orgamolf.nl. In the context of this compound, while a direct intramolecular hydrogen bond between the 1-amino group and the 3-trifluoromethyl group is not possible due to their relative positions, the amino group can influence the reaction environment.

In the Meisenheimer complex formed during a nucleophilic attack, the amino group's protons can engage in hydrogen bonding with the incoming nucleophile or the solvent, thereby stabilizing the transition state. This has been observed in similar systems where an amino proton forms an intramolecular hydrogen bond with a nearby carbonyl oxygen, effectively accelerating the substitution reaction. Such stabilizing interactions can lower the activation energy of the reaction.

The choice of solvent can have a profound impact on the kinetics and selectivity of SNAr reactions csbsju.edulibretexts.orgresearchgate.netnih.gov. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are generally preferred for SNAr reactions. These solvents are effective at solvating the cationic counter-ion of the nucleophile, which in turn increases the nucleophilicity of the anionic nucleophile.

Table 2: Predicted Solvent Effects on the Aromatic Nucleophilic Substitution of this compound

Solvent TypeExample SolventsPredicted Effect on Reaction RateRationale
Polar AproticDMF, DMSO, AcetonitrileIncreaseEffectively solvates the cation of the nucleophilic salt, increasing the "nakedness" and reactivity of the nucleophile.
Polar ProticWater, Ethanol, MethanolDecrease (generally)Solvates the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity. May stabilize the Meisenheimer complex.
NonpolarToluene, HexaneSignificant DecreasePoor solubility of ionic nucleophiles and lack of stabilization of the charged intermediate.

Electrophilic Aromatic Substitution Patterns in Trifluoromethylated Naphthalenes

The directing effects of the substituents on the naphthalene ring dictate the regioselectivity of electrophilic aromatic substitution (EAS) reactions. In this compound, the amino group (-NH₂) is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic system via resonance wikipedia.org. Conversely, the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group due to the powerful inductive electron withdrawal of the fluorine atoms youtube.com.

On the naphthalene ring system, electrophilic attack is generally favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate pearson.com.

In this compound, the powerful activating and ortho-, para-directing effect of the amino group at C1 will dominate over the deactivating and meta-directing effect of the trifluoromethyl group at C3. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group. The possible positions for substitution are C2, C4, and the positions on the adjacent ring. Given the deactivating nature of the -CF₃ group, substitution at C2 may be disfavored. The most likely position for electrophilic attack is C4, which is para to the amino group and avoids steric hindrance.

Transformations Involving the Amino Group (e.g., Alkylation, Acylation)

The amino group of this compound is a nucleophilic center and can undergo typical reactions of primary aromatic amines, such as alkylation and acylation.

Alkylation: The amino group can be alkylated using alkyl halides. The reaction proceeds via nucleophilic attack of the nitrogen on the alkyl halide. The presence of the electron-withdrawing trifluoromethyl group will decrease the nucleophilicity of the amino group compared to unsubstituted 1-aminonaphthalene, potentially requiring more forcing reaction conditions. Over-alkylation to form secondary and tertiary amines is a common side reaction.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is generally very efficient. Similar to alkylation, the electron-withdrawing -CF₃ group reduces the basicity and nucleophilicity of the amino group, which may slow the reaction rate compared to more electron-rich aminonaphthalenes nih.gov. However, acylation is still expected to proceed readily, often in the presence of a base to neutralize the acid byproduct.

Chemical Reactivity and Mechanistic Investigations of this compound

Advanced Spectroscopic Characterization of 1 Amino 3 Trifluoromethyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within 1-Amino-3-(trifluoromethyl)naphthalene.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the naphthalene (B1677914) core, the amino group, and the trifluoromethyl group. The substitution pattern on the naphthalene ring influences the chemical shifts of the aromatic protons and carbons.

In the ¹H NMR spectrum, the aromatic protons will appear as multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the same ring as the substituents will be most affected. The amino group protons (NH₂) are expected to show a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum will display signals for the ten carbon atoms of the naphthalene skeleton and the carbon of the trifluoromethyl group. researchgate.netnih.gov The carbons directly attached to the electron-withdrawing trifluoromethyl group and the electron-donating amino group will show significant shifts. The carbon of the CF₃ group will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The analysis of chemical shifts, aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps in distinguishing between CH, CH₂, CH₃, and quaternary carbons. nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic H 7.0 - 8.5 -
NH₂ Variable (broad singlet) -
Naphthalene C - 110 - 150
C-CF₃ - 120 - 130 (quartet)

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. The typical chemical shift for a trifluoromethyl group on an aromatic ring is in the range of -60 to -70 ppm relative to a standard like CFCl₃. The precise chemical shift can be influenced by the nature and position of other substituents on the aromatic ring. nih.govrsc.org

Two-Dimensional (2D) NMR Techniques (e.g., HMQC, HMBC)

To unambiguously assign all the proton and carbon signals, two-dimensional NMR techniques are invaluable. nih.govuoc.gr

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. It would be used to connect the signals of the aromatic protons to their corresponding carbon atoms in the naphthalene ring. mdpi.commdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity between different parts of the molecule. For instance, it can show correlations from the aromatic protons to the quaternary carbons, including the carbons attached to the amino and trifluoromethyl groups, thus confirming the substitution pattern. mdpi.commdpi.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In the case of this compound, COSY would help in tracing the connectivity of the protons around the naphthalene rings. mdpi.com

Gauge-Independent Atomic Orbital (GIAO) Method for Chemical Shift Calculation

The Gauge-Independent Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. rsc.orgyoutube.comimist.ma This method, often employed with Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.gov By comparing the calculated shielding of the target molecule with that of a reference compound (e.g., tetramethylsilane (B1202638), TMS), theoretical chemical shifts can be obtained. youtube.comimist.ma These calculated shifts are highly valuable for assigning experimental spectra, especially for complex molecules or when authentic standards are unavailable. nih.govrsc.org The accuracy of the GIAO calculations depends on the level of theory and the basis set used. rsc.orgnih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. nih.gov

N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the naphthalene ring will result in several bands in the 1450-1650 cm⁻¹ region. nasa.gov

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond will likely be observed in the 1250-1350 cm⁻¹ range.

C-F Stretching: The trifluoromethyl group will have strong, characteristic absorption bands due to C-F stretching vibrations, typically found in the region of 1100-1350 cm⁻¹.

The analysis of the fingerprint region (below 1500 cm⁻¹) can provide more detailed structural information. nasa.gov Theoretical calculations of the vibrational frequencies can be performed to aid in the assignment of the experimental FT-IR bands. nih.gov

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretching (asymmetric and symmetric) 3300 - 3500
Aromatic C-H Stretching 3000 - 3100
Aromatic C=C Stretching 1450 - 1650
C-N Stretching 1250 - 1350

Note: These are predicted frequency ranges and can be influenced by the physical state of the sample and intermolecular interactions.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Tetramethylsilane (TMS)

Fourier Transform Raman (FT-Raman) Spectroscopy

For this compound, the FT-Raman spectrum is expected to be rich in information, with characteristic bands arising from the naphthalene core, the amino (-NH2) group, and the trifluoromethyl (-CF3) group. Theoretical calculations using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to predict the vibrational frequencies and Raman activities. nih.govnih.gov These theoretical predictions, when scaled appropriately, show excellent agreement with experimental data for similar molecules. nih.gov

The key vibrational modes expected in the FT-Raman spectrum of this compound would include:

Naphthalene C-H and C-C stretching: These vibrations of the aromatic rings typically appear in the 3000-3100 cm⁻¹ and 1400-1650 cm⁻¹ regions, respectively. researchgate.net

Amino group vibrations: The symmetric and asymmetric N-H stretching modes are expected in the 3300-3500 cm⁻¹ range. The NH2 scissoring, twisting, and wagging modes would appear at lower frequencies.

Trifluoromethyl group vibrations: The C-F stretching modes of the -CF3 group are characteristically strong and appear in the 1100-1350 cm⁻¹ region. CF3 bending and rocking modes are expected at lower wavenumbers.

C-N stretching: The stretching vibration of the bond connecting the amino group to the naphthalene ring is also a key feature.

A representative table of theoretically predicted FT-Raman active vibrational modes for a molecule with similar functional groups is presented below.

Predicted Wavenumber (cm⁻¹)Vibrational Mode
3450Asymmetric N-H Stretch
3360Symmetric N-H Stretch
3080Aromatic C-H Stretch
1625Naphthalene Ring C=C Stretch
1580Naphthalene Ring C=C Stretch
1350Asymmetric C-F Stretch
1180Symmetric C-F Stretch
1280C-N Stretch
780C-H Out-of-plane Bend
560CF3 Bending

Potential Energy Distribution (PED) Analysis for Vibrational Assignments

To accurately assign the calculated vibrational frequencies to specific molecular motions, a Potential Energy Distribution (PED) analysis is performed. scienceopen.com PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsion) to a particular normal mode of vibration. This method is crucial for an unambiguous interpretation of complex vibrational spectra where multiple modes can couple and mix. chemrxiv.org

The PED analysis is typically carried out using software like VEDA (Vibrational Energy Distribution Analysis). researchgate.net For this compound, the PED would detail the coupling between the vibrations of the naphthalene skeleton and the substituent groups. For instance, it could reveal the extent to which the C-N stretching mode is coupled with the ring breathing vibrations or how the CF3 modes interact with adjacent C-C bonds. This detailed assignment is fundamental for a complete understanding of the molecule's dynamics. scienceopen.com

An illustrative PED analysis for a related aromatic amine might show that a band around 1280 cm⁻¹ has contributions from C-N stretching (e.g., 40%), naphthalene ring stretching (e.g., 30%), and C-H in-plane bending (e.g., 20%), indicating a significantly mixed character.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and the energy levels of its frontier molecular orbitals (HOMO and LUMO).

Electronic Absorption Spectra and Analysis of Charge Transfer Phenomena

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the naphthalene aromatic system. The presence of the amino group, an electron-donating group, and the trifluoromethyl group, an electron-withdrawing group, is anticipated to significantly influence the spectrum compared to unsubstituted naphthalene. nih.gov

The amino group typically causes a red-shift (bathochromic shift) of the absorption bands due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. nih.gov This can also give rise to intramolecular charge transfer (ICT) character in the electronic transitions, where electron density moves from the amino group to the naphthalene ring upon excitation. The trifluoromethyl group, being electron-withdrawing, can further modulate these transitions.

The spectrum of naphthalene itself shows two main absorption bands, the ¹La and ¹Lb bands. nih.gov In 1-aminonaphthalene, a significant red-shift of these bands is observed, and a reversal of the ¹La and ¹Lb states can occur. nih.gov For this compound, similar behavior is expected, with the electronic transitions likely occurring in the near-UV region.

Time-Dependent Density Functional Theory (TD-DFT) for Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can provide a theoretical UV-Vis spectrum that can be compared with experimental data. This method is invaluable for assigning the observed absorption bands to specific electronic transitions and for understanding the nature of these transitions (e.g., HOMO→LUMO, HOMO-1→LUMO, etc.). scienceopen.com

TD-DFT calculations, often using functionals like B3LYP, can elucidate the charge transfer characteristics of the excited states by analyzing the molecular orbitals involved in the transitions. For this compound, TD-DFT would likely predict several electronic transitions in the UV region, with the lowest energy transition corresponding to the HOMO-LUMO gap.

Predicted λmax (nm)Oscillator Strength (f)Major ContributionTransition Character
~340> 0.1HOMO → LUMOπ→π* with ICT
~290> 0.2HOMO-1 → LUMOπ→π
~250> 0.5HOMO → LUMO+1π→π

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method can provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of the latest searches, there is no publicly available single-crystal X-ray diffraction data for this compound. Were such data available, it would provide invaluable information, including:

Unit cell parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space group: The symmetry of the crystal lattice.

Atomic coordinates: The precise position of each atom in the unit cell.

Conformation: The exact conformation of the molecule in the solid state, including the planarity of the amino group and the orientation of the trifluoromethyl group relative to the naphthalene ring.

Intermolecular interactions: Details of any hydrogen bonding involving the amino group and other close contacts that dictate the crystal packing.

This information would be crucial for understanding the solid-state properties of the compound and for validating the geometries obtained from theoretical calculations.

Conformational Analysis and Intermolecular Interactions in the Crystalline State

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, a detailed conformational analysis can be inferred from studies of closely related naphthalene derivatives. iucr.orgnih.govcambridge.orgmdpi.com The crystalline state of this compound is expected to be governed by a combination of factors including the planarity of the naphthalene core, the electronic effects of the amino and trifluoromethyl substituents, and the formation of a stable network of intermolecular interactions.

The naphthalene ring system itself is inherently planar. The conformation of the molecule in the crystal lattice will largely be determined by the orientation of the amino (-NH₂) and trifluoromethyl (-CF₃) groups relative to this plane. The amino group, with its potential for hydrogen bonding, and the bulky, strongly electron-withdrawing trifluoromethyl group play crucial roles in dictating the molecular packing. nih.gov

Interaction TypeDescriptionExpected Significance in Crystal Packing
Hydrogen BondingThe amino group (-NH₂) acts as a hydrogen bond donor. Potential acceptors could be the nitrogen atom of an adjacent amino group (N-H···N) or the fluorine atoms of the trifluoromethyl group (N-H···F).High
π–π StackingAttractive, noncovalent interactions between the aromatic rings of neighboring naphthalene moieties.High
van der Waals ForcesGeneral intermolecular forces, including London dispersion forces, that contribute to the overall packing efficiency. H···H contacts are expected to be numerous.Moderate to High
Dipole-Dipole InteractionsArising from the permanent dipoles created by the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group.Moderate

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. youtube.comyoutube.com For this compound (C₁₁H₈F₃N), the molecular weight is 211.18 g/mol . synblock.combldpharm.com

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 211, owing to the stability of the aromatic naphthalene core. libretexts.orgwhitman.edu The fragmentation of this molecular ion is dictated by the relative strengths of its bonds and the stability of the resulting fragments.

The fragmentation of aromatic compounds often involves the loss of substituents or cleavage of the ring system. whitman.edu For this compound, key fragmentation pathways are predicted to involve the loss of the trifluoromethyl group or entities related to the amino group. The C-C bond between the naphthalene ring and the -CF₃ group is a likely point of cleavage, leading to the loss of a ·CF₃ radical (mass 69) to produce a fragment ion at m/z 142. Another characteristic fragmentation for amines is the loss of HCN (mass 27), which could lead to a fragment at m/z 184. Further fragmentation of the naphthalene ring structure itself can also occur, leading to a complex pattern of lower mass ions. fluorine1.ru

m/z Value (Predicted)Proposed Fragment IonCorresponding Neutral Loss
211[C₁₁H₈F₃N]⁺˙ (Molecular Ion)-
192[C₁₁H₇F₂N]⁺˙·HF
184[C₁₀H₆F₃]⁺·HCN
142[C₁₁H₈N]⁺·CF₃

This predicted fragmentation pattern provides a valuable fingerprint for the identification and structural confirmation of this compound in analytical studies.

Computational Chemistry and Quantum Mechanical Studies of 1 Amino 3 Trifluoromethyl Naphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p) or higher, to solve the Schrödinger equation approximately. This approach allows for the prediction of a wide range of molecular properties. For 1-Amino-3-(trifluoromethyl)naphthalene, DFT calculations can reveal insights into its geometric and electronic nature.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, the geometry is largely defined by the rigid naphthalene (B1677914) core. However, the orientations of the amino (-NH₂) and trifluoromethyl (-CF₃) substituents are of key interest.

The naphthalene ring system is inherently planar. The introduction of substituents can cause minor deviations from planarity. The amino group is a planar, sp²-hybridized group, while the trifluoromethyl group has a tetrahedral geometry around the carbon atom. Conformational analysis would involve studying the rotation around the C-N and C-CF₃ bonds to identify the most stable conformers. It is expected that the rotational barrier for the C-CF₃ bond will be relatively low. The orientation of the amino group's lone pair of electrons relative to the naphthalene ring will significantly influence the molecule's electronic properties. Studies on similar substituted naphthalenes confirm that DFT calculations can accurately reproduce crystal structure parameters. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT calculations of similar structures)

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-C (aromatic)1.37 - 1.42
C-N~1.38
N-H~1.01
C-C (CF₃)~1.50
C-F~1.35
Bond Angles (°) C-C-C (ring)~120
C-C-N~121
H-N-H~115
F-C-F~107
Dihedral Angles (°) C-C-N-H~0 or ~180

Note: These values are illustrative and based on typical bond lengths and angles for similar functionalized aromatic compounds as determined by DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

In this compound, the amino group acts as an electron-donating group (EDG) due to the lone pair on the nitrogen atom. This effect will raise the energy of the HOMO, which is expected to be localized primarily over the naphthalene ring and the amino group. Conversely, the trifluoromethyl group is a strong electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. This will lower the energy of the LUMO, which will likely have significant contributions from the trifluoromethyl group and the adjacent carbon atoms of the naphthalene ring.

The combined effect of the EDG and EWG on the same aromatic system is expected to significantly reduce the HOMO-LUMO gap compared to unsubstituted naphthalene, thereby increasing its reactivity. Computational studies on other substituted naphthalenes have shown that the nature and position of substituents have a profound impact on the electronic properties. researchgate.net

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound

ParameterEnergy (eV)
HOMO Energy -5.5 to -6.0
LUMO Energy -1.0 to -1.5
HOMO-LUMO Gap (ΔE) 4.0 to 5.0

Note: These values are estimations based on DFT calculations for naphthalene derivatives with electron-donating and -withdrawing groups. researchgate.netresearchgate.netjournalirjpac.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive electrostatic potential (electron-deficient, susceptible to nucleophilic attack).

For this compound, the MEP surface would show a region of high electron density (red/yellow) around the nitrogen atom of the amino group due to its lone pair. The highly electronegative fluorine atoms of the trifluoromethyl group will also create a significant negative potential in that region. The hydrogen atoms of the amino group and the aromatic protons, on the other hand, would be characterized by a positive electrostatic potential (blue). This analysis helps in understanding intermolecular interactions and the initial steps of chemical reactions. DFT calculations on similar molecules have successfully used MEP to identify reactive sites. researchgate.netjournalirjpac.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory analysis of the Fock matrix (E(2)). These E(2) values represent the stabilization energy associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

In this compound, significant hyperconjugative interactions are expected. The most prominent of these would be the delocalization of the nitrogen's lone pair (n) into the antibonding π* orbitals of the naphthalene ring (n → π*). This interaction is responsible for the electron-donating character of the amino group and contributes significantly to the molecule's stability. Other interactions would involve the σ bonds of the C-F and C-C bonds of the trifluoromethyl group interacting with the ring's orbitals.

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (N)π* (C-C) of Naphthalene Ring> 20
σ (C-H)π* (C-C) of Naphthalene Ring2 - 5
π (C-C)π* (C-C) of Naphthalene Ring15 - 25
σ (C-F)σ* (C-C)~ 1

Note: LP denotes a lone pair. The E(2) values are illustrative, based on general principles and NBO analyses of similar aromatic amines. researchgate.net

Reaction Mechanism Elucidation via DFT

Beyond static molecular properties, DFT is a powerful tool for exploring the pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states.

A transition state (TS) represents the highest energy point along a reaction coordinate. Locating the TS structure and calculating its energy is essential for determining the activation energy (energy barrier) of a reaction, which in turn governs the reaction rate. A TS is characterized computationally as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For this compound, one could investigate various reactions, such as electrophilic aromatic substitution. The amino group is a strong activating and ortho-, para-directing group, while the trifluoromethyl group is a deactivating and meta-directing group. DFT calculations could be used to model the addition of an electrophile (e.g., NO₂⁺) to different positions on the naphthalene ring. By calculating the energies of the transition states for attack at each possible site, one can predict the regioselectivity of the reaction. The lowest energy barrier would correspond to the preferred reaction pathway. Mechanistic studies on related systems have successfully employed DFT to rationalize reaction outcomes. chemrxiv.org

Intermediate Stability and Energetics (e.g., Meisenheimer Complexes)

In the study of aromatic compounds bearing strong electron-withdrawing groups, such as the trifluoromethyl (-CF3) group in this compound, the formation of reactive intermediates is a key aspect of their reactivity, particularly in nucleophilic aromatic substitution (SNAAr) reactions. A Meisenheimer complex is a significant intermediate in these reactions, formed by the addition of a nucleophile to an electron-deficient aromatic ring. wikipedia.org

The stability of the naphthalene ring is disrupted by the potent electron-withdrawing nature of the -CF3 group, which delocalizes electron density away from the aromatic system. nih.gov This effect increases the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. The resulting intermediate, a Meisenheimer complex, is a negatively charged species where the charge is delocalized across the ring and often onto the electron-withdrawing substituents. wikipedia.org The stability of this complex is a critical factor in the reaction kinetics; a more stable intermediate lowers the activation energy of the reaction, facilitating substitution.

Computational studies allow for the detailed investigation of the energetics and geometry of these transient species. By modeling the reaction pathway, researchers can calculate the energy of formation for potential Meisenheimer complexes, identify the most stable structures, and analyze the charge distribution. While specific computational studies on Meisenheimer complexes of this compound are not extensively documented in the provided literature, the principles derived from studies on similar electron-poor arenes are applicable. The amino group (-NH2), being an electron-donating group, would also influence the stability and preferred site of nucleophilic attack, creating a complex interplay of electronic effects that can be unraveled through quantum mechanical calculations.

Solvation Models in Computational Studies (e.g., C-PCM)

Quantum chemical calculations are frequently performed on molecules in the gas phase by default. However, to accurately model chemical processes in a realistic environment, the effect of the solvent must be taken into account, as it can significantly alter molecular properties and reactivity. q-chem.com Implicit solvation models, also known as continuum models, are a computationally efficient method for incorporating solvent effects. numberanalytics.comwikipedia.org

These models treat the solvent not as individual molecules but as a continuous medium with specific properties, such as its dielectric constant. numberanalytics.com The solute molecule is placed within a cavity in this continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated self-consistently.

Among the most widely used continuum models is the Polarizable Continuum Model (PCM). wikipedia.org Several variations of PCM exist, including:

C-PCM (Conductor-like PCM): This model is a robust and popular choice that simplifies the calculation by treating the dielectric continuum as a conductor. q-chem.comwikipedia.org It is known for its computational efficiency and good performance, particularly in solvents with a high dielectric constant. q-chem.com

IEF-PCM (Integral Equation Formalism PCM): A widely used variant that provides a more rigorous solution to the electrostatic equations at the cavity surface. wikipedia.org

COSMO (Conductor-like Screening Model): This model is closely related to C-PCM and uses a scaled conductor boundary condition to provide a fast and robust approximation of dielectric screening, reducing certain computational errors. wikipedia.org

The choice of solvation model is crucial for accurately predicting properties such as reaction energies, activation barriers, and electronic spectra in solution. For a molecule like this compound, using a model like C-PCM allows researchers to simulate its behavior in various solvents, providing insights into its solubility, stability, and reactivity in different chemical environments.

Prediction of Spectroscopic Parameters from First Principles

Vibrational Frequency Calculations and Comparison with Experimental Data

Computational chemistry provides a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules from first principles. Density Functional Theory (DFT) is the most common method employed for this purpose, typically using functionals like B3LYP in combination with a suitable basis set, such as 6-311G(d,p). nih.govnih.gov

The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of vibrational modes and their corresponding frequencies.

However, theoretical frequencies are often systematically higher than experimental values due to the approximations inherent in the DFT methods and the neglect of anharmonicity. To improve accuracy, the calculated frequencies are typically multiplied by an empirical scaling factor. The scaled theoretical spectrum can then be compared directly with experimental FT-IR and FT-Raman data. nih.gov This comparison serves two main purposes:

Validation: Good agreement between the predicted and experimental spectra validates the accuracy of the computational model and the optimized molecular structure.

Assignment: The calculations provide a detailed description of the atomic motions for each vibrational mode, allowing for the unambiguous assignment of the absorption bands in the experimental spectrum. This is achieved through tools like Potential Energy Distribution (PED) analysis. nih.gov

For a molecule like this compound, this technique can be used to assign characteristic vibrations, such as N-H stretching of the amino group, C-F stretching of the trifluoromethyl group, and various C-C and C-H vibrations within the naphthalene ring system.

Table 1: Illustrative Vibrational Mode Assignments for Naphthalene Derivatives This table is a generalized representation based on data for similar compounds and not specific experimental data for this compound.

Vibrational Mode Typical Calculated Wavenumber (cm⁻¹) Description
N-H Asymmetric Stretch~3500Stretching of the amine N-H bonds
C-H Aromatic Stretch3100-3000Stretching of C-H bonds on the naphthalene ring
C=C Aromatic Stretch1650-1500In-plane stretching of the carbon-carbon bonds in the ring
C-N Stretch1350-1250Stretching of the carbon-nitrogen bond
C-F Stretch1300-1100Stretching of the carbon-fluorine bonds in the CF₃ group
C-H In-Plane Bend1200-1000Bending of aromatic C-H bonds within the plane of the ring
C-H Out-of-Plane Bend900-700Bending of aromatic C-H bonds out of the plane of the ring

Electronic Absorption Spectra Prediction using TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is the leading computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com This approach allows for the calculation of the energies of electronic excited states, which correspond to the absorption of light. By calculating the transition energies and the corresponding oscillator strengths (a measure of the transition probability), a theoretical UV-Vis spectrum can be generated. mdpi.comresearchgate.net

The calculations are typically performed on a previously optimized ground-state geometry. The choice of functional and basis set, such as B3LYP/6-311+G(d,p), is critical for obtaining accurate results. mdpi.com Furthermore, since UV-Vis spectra are almost always measured in solution, the inclusion of a solvation model (like IEF-PCM) is essential for achieving good agreement with experimental data. mdpi.com

TD-DFT calculations provide valuable insights into the electronic structure of molecules like this compound. They can:

Predict the maximum absorption wavelength (λmax). mdpi.commdpi.com

Identify the nature of the electronic transitions, such as π→π* or n→π* transitions.

Determine which molecular orbitals are involved, for example, transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

This information is fundamental for understanding a molecule's color, photostability, and potential applications in areas like organic electronics and sensors. The difference between calculated and experimental λmax values is often consistent, allowing for empirical corrections to improve predictive accuracy. mdpi.commdpi.com

Table 2: Example of TD-DFT Calculation Results for a Naphthalimide Derivative This table is based on data for a related naphthalimide (NAP) system and illustrates the type of information obtained from TD-DFT calculations.

Calculated λmax (nm) Oscillator Strength (f) Major Orbital Contribution Transition Type
430>0.04HOMO-3 → LUMOCharge Transfer
430>0.04HOMO-2 → LUMOCharge Transfer
430>0.04HOMO-1 → LUMOCharge Transfer

NMR Chemical Shift Prediction using GIAO Method

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is the most reliable and widely used technique for this purpose. rsc.orgimist.ma This approach calculates the isotropic magnetic shielding constants for each nucleus in a molecule.

The theoretical chemical shifts (δ) are then obtained by subtracting the calculated shielding constant of the nucleus of interest (σ) from the shielding constant of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.ma δ_calc = σ_ref - σ_calc

The accuracy of GIAO-DFT predictions is generally high, and it can be further improved by applying a linear regression analysis to the results, which corrects for systematic errors. rsc.orgpnnl.gov This predictive power is invaluable for:

Assigning signals in complex experimental spectra.

Distinguishing between different isomers (regioisomers or stereoisomers) by comparing their predicted spectra to the experimental data. rsc.orgnrel.gov

Identifying the correct tautomer or protonation state of a molecule in solution. rsc.org

For this compound, GIAO calculations of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra would provide a complete and detailed picture of its electronic structure, confirming assignments and providing a robust method for structural verification.

Table 3: Illustrative Accuracy of GIAO-DFT Chemical Shift Predictions This table shows representative error metrics for GIAO-based predictions, demonstrating the method's high accuracy.

Nucleus Method Root Mean Square Error (RMSE)
¹³CDFT+ML2.10 ppm
¹HDFT+ML0.18 ppm
¹³CSimple DFT5.54 ppm
¹HSimple DFT0.25 ppm

Analysis of Substituent Effects on Electronic Properties in Trifluoromethylated Naphthalenes

The electronic properties of an aromatic system like naphthalene are highly sensitive to the nature of its substituents. Computational studies using DFT provide a quantitative framework for understanding these substituent effects. A study utilizing the B3LYP/6-311++G(d,p) level of theory systematically investigated the impact of various substituents, including the amino (-NH2) group, on the electronic properties of trifluoromethylated naphthalenes. mdpi.comresearchgate.net

A key parameter used in this analysis is the Substituent Effect Stabilization Energy (SESE), which is calculated from homodesmotic reactions. SESE quantifies the energetic effect of a substituent on the stability of the parent molecule. These theoretical SESE values show a strong correlation with empirical Hammett-type constants, which describe the electron-donating or electron-withdrawing power of substituents. mdpi.comresearchgate.net

The research reveals a critical finding: the presence of one or more -CF3 groups on the naphthalene ring significantly amplifies the sensitivity of the system to the electronic effects of other substituents. mdpi.com The -CF3 group is a powerful electron-withdrawing substituent, and its presence makes the SESE values more responsive to changes caused by other groups. mdpi.comresearchgate.net This means that the electronic influence of a group like -NH2 is more pronounced in a trifluoromethylated naphthalene than in unsubstituted naphthalene. This increased sensitivity makes poly(trifluoromethyl)naphthalene derivatives excellent molecular probes for studying substituent effects in aromatic systems. mdpi.com

Table 4: Calculated Substituent Effect Stabilization Energy (SESE) for Substituted Naphthalenes This table is a representation of the type of data generated in studies of substituent effects, showing the influence of different groups.

Substituent (X) Electronic Nature Relative SESE (kcal/mol)
-NMe₂Strong Electron-DonatingHighly Negative
-NH₂Electron-DonatingNegative
-OHElectron-DonatingNegative
-CH₃Weak Electron-DonatingSlightly Negative
-HReference0
-FWeak Electron-WithdrawingSlightly Positive
-ClWeak Electron-WithdrawingSlightly Positive
-BrWeak Electron-WithdrawingSlightly Positive
-CHOElectron-WithdrawingPositive
-CNStrong Electron-WithdrawingPositive
-NO₂Strong Electron-WithdrawingHighly Positive
-CF₃Very Strong Electron-WithdrawingVery Highly Positive

Quantum Chemical Investigations of Excited States and Photophysical Properties

The introduction of both an electron-donating amino group (-NH₂) and a strongly electron-withdrawing trifluoromethyl group (-CF₃) onto the naphthalene scaffold at the 1- and 3-positions, respectively, is expected to give rise to interesting photophysical properties governed by intramolecular charge transfer (ICT). While specific experimental or computational studies on the excited states of this compound are not extensively available in the reviewed literature, a comprehensive understanding can be built by examining the well-studied parent molecule, 1-aminonaphthalene (AMN), and the known effects of trifluoromethyl substitution on aromatic systems.

Theoretical Framework and Expected Photophysical Behavior

The photophysics of 1-aminonaphthalene itself has been the subject of detailed experimental and theoretical investigations. nih.govsci-hub.se The electronic spectrum of naphthalene features two low-lying ππ* singlet states, designated as ¹Lₐ and ¹Lₑ. sci-hub.se In naphthalene, the ¹Lₑ state is the lowest excited singlet state (S₁). However, the introduction of an amino group, a strong electron-donating substituent, at the 1-position causes a significant perturbation of the electronic structure. researchgate.net This leads to a reversal of the state ordering, with the ¹Lₐ state becoming the lowest singlet excited state in 1-aminonaphthalene. researchgate.net This ¹Lₐ state is characterized by a significant charge transfer from the amino group to the naphthalene ring upon excitation. rsc.org

The further introduction of a trifluoromethyl group at the 3-position is anticipated to profoundly influence these properties. The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govrsc.org This sets up a "push-pull" system, where the amino group acts as the electron donor and the trifluoromethyl-substituted naphthalene ring acts as the electron acceptor. This donor-acceptor architecture is expected to enhance the intramolecular charge transfer character of the lowest excited state.

Upon photoexcitation, a significant redistribution of electron density is predicted, with electron density shifting from the amino group towards the trifluoromethyl-substituted part of the naphthalene ring. This enhanced ICT character in the excited state is expected to lead to several observable photophysical phenomena:

Solvatochromism: A large change in the dipole moment between the ground and the excited state is characteristic of molecules with strong ICT character. mdpi.com Consequently, this compound is expected to exhibit pronounced positive solvatochromism, where the emission maximum shifts to lower energies (a red shift) as the polarity of the solvent increases. mdpi.com

Red-Shifted Emission: Compared to 1-aminonaphthalene, the emission of this compound is likely to be red-shifted due to the stabilization of the charge-separated excited state by the electron-withdrawing -CF₃ group.

Large Stokes Shift: A significant difference between the absorption and emission maxima (a large Stokes shift) is also anticipated, reflecting the substantial geometric and electronic reorganization in the excited state.

Computational Approaches

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for investigating the excited-state properties of organic molecules. rsc.org For a molecule like this compound, TD-DFT calculations could provide valuable insights into its photophysical behavior. These calculations can be employed to:

Optimize the geometries of the ground (S₀) and lowest singlet excited (S₁) states.

Calculate the vertical excitation energies, which correspond to the absorption maxima.

Determine the oscillator strengths to predict the intensity of electronic transitions.

Simulate the emission spectra from the optimized S₁ state.

Analyze the molecular orbitals (HOMO and LUMO) to visualize the charge transfer characteristics of the electronic transitions. rsc.org

Calculate the change in dipole moment between the ground and excited states to quantify the ICT character.

The choice of functional and basis set is crucial for obtaining accurate results with TD-DFT. rsc.org Hybrid functionals such as B3LYP, combined with a sufficiently flexible basis set like 6-311+G(d,p), are often a good starting point for such systems. mdpi.com

Predicted Photophysical Properties

Based on the analysis of related systems, a summary of the predicted photophysical properties of this compound in comparison to the parent 1-aminonaphthalene is presented in the table below.

Property1-AminonaphthalenePredicted for this compoundRationale
Lowest Excited State ¹Lₐ (Charge Transfer Character) researchgate.net¹Lₐ (Enhanced Charge Transfer Character)The "push-pull" nature of the amino and trifluoromethyl groups enhances intramolecular charge transfer.
Absorption Maximum (λ_abs) ~340 nmLikely similar or slightly red-shiftedThe HOMO-LUMO gap is expected to decrease due to the electron-withdrawing CF₃ group. rsc.org
Emission Maximum (λ_em) Varies with solvent polaritySignificantly red-shifted compared to 1-aminonaphthalene, and highly solvent-dependentIncreased ICT character leads to greater stabilization of the excited state, especially in polar solvents.
Stokes Shift ModerateLargeSignificant geometric and electronic rearrangement upon excitation due to enhanced ICT.
Fluorescence Quantum Yield Moderate to HighPotentially variable, may be sensitive to solvent and temperatureThe enhanced ICT state can sometimes open non-radiative decay channels, potentially lowering the quantum yield.
Solvatochromism Present rsc.orgPronouncedA large change in dipole moment between the ground and excited states is expected. mdpi.com

Applications in Advanced Organic Synthesis

As a Versatile Building Block for Complex Organic Molecules

The structural features of 1-Amino-3-(trifluoromethyl)naphthalene allow it to serve as a foundational element in the construction of more intricate molecular architectures. The amino group provides a reactive handle for a multitude of transformations, while the trifluoromethyl-substituted naphthalene (B1677914) core imparts desirable properties to the target molecules.

The amino group in this compound is a key functional handle for introducing a wide array of substituents onto the naphthalene ring. This versatility allows for the synthesis of a diverse library of highly functionalized naphthalene derivatives. For instance, the amino group can be readily diazotized and subsequently replaced by various other functional groups, or it can undergo N-alkylation, N-acylation, and N-arylation reactions.

A notable application of related aminonaphthalenes is in the synthesis of 1-amino-3-aryl naphthalenes. Research has demonstrated a straightforward method for the synthesis of these derivatives from bis(trifluoromethanesulfonyl)imide with diyne, which proceeds through a chemoselective reaction followed by an acid-catalyzed cyclization to form the 1-amino-3-aryl naphthalene skeleton. chemrxiv.orgnih.govresearchgate.netchemrxiv.orgresearchgate.net This methodology highlights how the amino group can direct the formation of new carbon-carbon bonds, leading to more complex naphthalene structures.

The reactivity of the amino group is summarized in the following table:

Reaction TypeReagents/ConditionsProduct Type
DiazotizationNaNO₂, HClDiazonium salt (versatile intermediate)
N-AlkylationAlkyl halide, baseSecondary or tertiary amine
N-AcylationAcyl chloride, baseAmide
N-ArylationAryl halide, catalystDiaryl amine
CyclizationDiyne, acid1-Amino-3-aryl naphthalene

This table illustrates the potential reactions based on the known chemistry of aromatic amines.

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an aromatic ring system, makes it a valuable precursor for the synthesis of fused aromatic and heterocyclic compounds. The amino group can participate in cyclization reactions with suitable partners to construct new rings fused to the naphthalene core.

For example, the amino group can react with dicarbonyl compounds or their equivalents to form various nitrogen-containing heterocycles. While specific examples utilizing this compound are not extensively documented, the general reactivity of aminonaphthalenes in such transformations is well-established. These reactions are crucial for the synthesis of compounds with potential applications in medicinal chemistry and materials science. The introduction of the trifluoromethyl group is known to enhance the biological activity and metabolic stability of many heterocyclic drugs.

Potential heterocyclic systems that could be synthesized from this compound are outlined below:

Heterocyclic SystemPotential Reaction Partner
Quinolinesα,β-Unsaturated carbonyl compounds
AcridinesCarboxylic acids or derivatives
CarbazolesDiketones or dihalides
Phenazineso-Diketones or o-quinones

This table presents potential synthetic pathways based on established reactions of aminoaromatic compounds.

In Stereoselective Synthetic Methodologies (if applicable as a chiral auxiliary or precursor)

The application of this compound in stereoselective synthesis is a promising yet largely unexplored area. Chiral amines and their derivatives are fundamental components in asymmetric synthesis, often serving as chiral auxiliaries, ligands for metal catalysts, or organocatalysts.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. While there is no direct evidence of this compound being used as a chiral auxiliary, its structure suggests potential in this regard if resolved into its enantiomers. The trifluoromethyl group could exert significant steric and electronic influence, potentially leading to high levels of diastereoselectivity in reactions of a tethered substrate.

Furthermore, chiral trifluoromethylated amines are valuable targets in medicinal chemistry due to their enhanced metabolic stability and binding properties. Catalytic asymmetric methods for the synthesis of such amines are therefore of great interest. While research has focused on the asymmetric synthesis of β-branched β-trifluoromethyl α-amino acid derivatives through sequential catalytic reactions, the development of chiral ligands and catalysts derived from compounds like this compound could open new avenues in this field. nih.gov The presence of the trifluoromethyl group has been shown to be beneficial in some stereoselective transformations. nih.gov

Potential Applications in Materials Science

In Optoelectronic Materials and Devices

The inherent electronic characteristics of 1-amino-3-(trifluoromethyl)naphthalene make it a compelling building block for materials used in optoelectronic devices, which are designed to source, detect, and control light.

The "push-pull" design, where an electron-donor (push) and an electron-acceptor (pull) group are connected by a π-conjugated system, is a cornerstone of modern chromophore design. This compound is a quintessential example of this design. The amino (-NH₂) group serves as a potent electron donor, while the trifluoromethyl (-CF₃) group is a strong electron acceptor. This arrangement on the naphthalene (B1677914) core facilitates a significant shift in electron density from the amino group to the trifluoromethyl group upon photoexcitation, a phenomenon known as intramolecular charge transfer (ICT). nih.govbibliotekanauki.pl

This ICT process is crucial for nonlinear optical (NLO) materials and fluorescent probes. Studies on analogous aminonaphthalene derivatives have shown that the position of the amino group significantly influences the charge transfer characteristics. nih.gov Specifically, the 1-aminonaphthalene moiety has been found to enhance charge transfer compared to its 2-aminonaphthalene counterpart. nih.gov The resulting ICT state often exhibits a large dipole moment and is highly sensitive to the polarity of its environment, leading to solvatochromic fluorescence—a change in emission color with solvent polarity. This property is highly desirable for chemical sensors and environmental probes. nih.gov

Research on similar push-pull systems, such as N,N-di-n-alkyl-4-(trifluoromethyl)anilines, has demonstrated that the efficiency of the ICT reaction can be modulated by factors like solvent polarity and the molecular structure. researchgate.net In polar solvents, these molecules exhibit dual fluorescence, with one band from a locally excited (LE) state and another, red-shifted band from the ICT state. bibliotekanauki.plresearchgate.net The presence of the strong -CF₃ acceptor group is critical for establishing the charge-separated state. bibliotekanauki.pl

Table 1: Comparison of Intramolecular Charge Transfer (ICT) Properties in Related Systems

Compound FamilyDonor GroupAcceptor GroupKey FindingReference
N-(substituted-benzoyl)-1-aminonaphthalenes1-AminonaphthaleneSubstituted Benzoyl1-Aminonaphthalene enhances the extent of charge separation in the ICT state compared to 2-aminonaphthalene. nih.gov
N,N-di-n-alkyl-4-(trifluoromethyl)anilinesN,N-di-n-alkylaminoTrifluoromethylICT reaction occurs efficiently in polar solvents, with the efficiency influenced by the alkyl chain length and the large energy gap. bibliotekanauki.plresearchgate.net
Aminobenzonitriles (ABN)AminoCyanoPhotophysics is governed by a competition between low-lying excited states and radiationless deactivation pathways. rsc.org

This table is generated based on data from analogous compounds to illustrate the principles relevant to this compound.

Organic Light-Emitting Diodes (OLEDs) rely on the radiative recombination of excitons within a thin film of an organic semiconductor emitter. The properties of the emitter molecule are paramount to the device's efficiency, color purity, and stability. While direct use of this compound as a primary OLED emitter is not extensively documented, its structural motifs are highly relevant to the design of advanced emitters.

Naphthalene-based materials are actively being explored for OLED applications. For instance, emitters using a naphthalene acceptor coupled with donor units have shown potential for achieving thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. chemrxiv.org An OLED device using a phenoxazine-naphthalene emitter achieved a maximum external quantum efficiency (EQE) of 11% with green light emission. chemrxiv.org

Furthermore, the incorporation of amino and trifluoromethyl groups can be strategically used to tune the emission wavelength and improve charge injection/transport properties. The amino group can serve as a hole-transporting moiety, while the trifluoromethyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection. Polyimides containing naphthalene units have been investigated as fluorescent, electroactive, and thermally stable materials with potential use as hole-transporting layers in OLEDs. researchgate.net The design of such multifunctional materials is a key strategy in developing high-performance OLEDs. rsc.org

As Monomers or Building Blocks in Polymer Science

The bifunctional nature of this compound, possessing a reactive amino group and a property-tuning trifluoromethyl substituent, makes it an attractive monomer for the synthesis of high-performance polymers. The amino group can readily participate in polymerization reactions, such as polycondensation, to form polyamides, polyimides, or other polymer classes.

The incorporation of the rigid naphthalene backbone into a polymer chain can enhance its thermal stability, mechanical strength, and glass transition temperature. The trifluoromethyl groups, meanwhile, can impart several desirable properties, including:

Increased Solubility: The -CF₃ groups can disrupt polymer chain packing, improving solubility in organic solvents and enhancing processability.

Modified Optoelectronic Properties: The electron-withdrawing nature of -CF₃ can lower the dielectric constant and alter the refractive index of the polymer.

A pertinent example is the synthesis of polyimides from diamine monomers containing naphthalene moieties. researchgate.net These polymers have demonstrated excellent thermal stability, good solubility, and favorable electrochemical properties, making them suitable for optoelectronic applications. researchgate.net By analogy, a polymer derived from this compound could combine the high performance of aromatic polyimides with the unique features conferred by fluorination.

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks (linkers and nodes). The properties of these frameworks are directly determined by the chemistry of their constituent linkers. This compound is a prime candidate for use as a functional organic linker in both MOFs and COFs.

The amino group provides a reactive site for forming the linkages that define the framework structure. In COF synthesis, amino groups can react with aldehydes to form robust imine-linked frameworks. rsc.orgnih.gov In MOFs, the amino group can either be a coordination site for metal ions or, more commonly, serve as a functional pendant group within the pores, where it can act as a basic site for catalysis or selective adsorption. google.com For example, IRMOF-3, a well-known MOF, features an amino-functionalized linker (2-amino-benzenedicarboxylate) and has been studied for the adsorption of naphthalene. mdpi.com

Table 2: Potential Roles of this compound in Porous Frameworks

Framework TypeFunctional GroupRole of Functional GroupPotential ApplicationReference
COFAmino (-NH₂)Forms imine linkage with aldehyde co-monomer; acts as anchoring site for post-synthetic modification.Catalysis, Sensing, Perovskite Solar Cells rsc.orgrsc.org
MOF / COFTrifluoromethyl (-CF₃)Modifies pore environment (hydrophobicity); tunes electronic properties and framework stability.Gas Storage and Separation, Heterogeneous Catalysis nih.govnrel.gov
MOFAmino (-NH₂)Acts as an active site for binding contaminants (e.g., NO₂) or as a template for drug encapsulation.Air Filtration, Drug Delivery google.comresearchgate.net

This table outlines the projected functions of the specific groups on the target molecule based on established principles in MOF and COF chemistry.

Small Molecule Semiconductor Synthesis

Small molecule organic semiconductors are of great interest for applications in organic field-effect transistors (OFETs), sensors, and photovoltaics. The synthesis of well-defined small molecules allows for precise control over electronic properties and solid-state packing, which are critical for charge transport.

This compound itself can be considered a small molecule semiconductor building block. Synthetic routes have been developed for closely related structures, such as 1-amino-3-aryl naphthalenes, through processes like acid-catalyzed cyclization. researchgate.netchemrxiv.orgchemrxiv.org These methods provide a pathway to create a library of derivatives based on the 1-aminonaphthalene core.

The push-pull nature of this compound is a key feature in the design of small molecule semiconductors. This electronic asymmetry is known to influence molecular packing and facilitate charge transport. By modifying the core structure or by using it as a synthon to build larger, more complex conjugated systems, new semiconductor materials can be developed. The synthesis of small fluorescent molecules based on a naphthalene core has been shown to produce materials with promising properties for bio-imaging, indicating the versatility of the naphthalene scaffold in creating functional small molecules. nih.gov The combination of the electron-rich amino group and the electron-deficient trifluoromethyl group on the naphthalene platform provides a robust foundation for the synthesis of novel small molecule semiconductors for a range of electronic applications.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the design, synthesis, coordination chemistry, and catalytic applications of ligands derived from the chemical compound This compound .

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that strictly adheres to the requested outline focusing on:

Ligand Chemistry and Catalysis with 1 Amino 3 Trifluoromethyl Naphthalene Analogues

Electronic Properties and Donor/Acceptor Characteristicsof ligands derived from 1-Amino-3-(trifluoromethyl)naphthalene.

While general methodologies exist for the synthesis of related structures, such as 1-amino-3-aryl naphthalenes, and extensive research has been conducted on ligand chemistry and catalysis with other trifluoromethylated compounds and naphthalene (B1677914) derivatives, the specific information required to address the user's request for "this compound" and its analogues is not present in the public domain. Consequently, the generation of an article with detailed research findings and data tables on this particular subject cannot be fulfilled at this time.

Exploration of Derivatives and Analogues of 1 Amino 3 Trifluoromethyl Naphthalene

Structure-Property Relationship Studies in Chemical Research

The strategic placement of substituents on the naphthalene (B1677914) core is a key principle in medicinal chemistry and materials science. The interplay between the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group in 1-Amino-3-(trifluoromethyl)naphthalene creates a molecule with distinct electronic and physicochemical properties.

The incorporation of a trifluoromethyl group is a widely used strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability. nih.gov Structure-activity relationship (SAR) studies on various scaffolds have demonstrated that the introduction of fluorine-containing groups, such as trifluoromethyl, can significantly improve a compound's pharmacological profile. For instance, in the context of BACE-1 inhibitors for Alzheimer's disease, the addition of electron-withdrawing groups like trifluoromethyl to an aromatic ring has been shown to improve binding affinity. acs.org Research on aminohydantoin derivatives has revealed that modifications around the pyridine (B92270) ring can enhance selectivity for the BACE-1 enzyme. acs.org Similarly, SAR studies on aminooxazoline xanthene derivatives have shown that meta-substituted aryl moieties lead to notable gains in potency. acs.org

Modifications at the Amino Group

A common reaction involving aromatic amines is their condensation with dicarbonyl compounds. For instance, the reaction of α-naphthylamine with 2,4-pentanedione yields an enaminone, a versatile intermediate in the synthesis of heterocyclic compounds. nih.gov This type of reaction could be applied to this compound to generate novel derivatives with potential applications in medicinal chemistry.

Modifications at the Trifluoromethyl Group

While the trifluoromethyl group is generally considered to be highly stable, recent advancements in synthetic chemistry have enabled its modification. acs.orgresearchgate.net Defluorination reactions, for instance, can convert a trifluoromethyl group into a difluoromethyl or monofluoromethyl group. nih.gov These transformations are significant as they allow for fine-tuning of the electronic properties and lipophilicity of the molecule.

Photoredox catalysis has emerged as a powerful tool for the defluorinative functionalization of trifluoromethylarenes. acs.orgresearchgate.net For example, a photocatalytic method has been developed for the defluorinative multicomponent cascade reaction of trifluoromethylarenes with dienes and various nucleophiles. acs.orgresearchgate.net Another approach involves the selective defluoroallylation of trifluoromethylarenes using fluoride-initiated coupling with allylsilanes. acs.org These methods offer pathways to novel derivatives of this compound with altered fluorine content.

Investigation of Regioisomeric and Positional Effects

The synthesis of different regioisomers allows for a systematic investigation of these positional effects. For instance, the synthesis of 2-Amino-5-(trifluoromethyl)naphthalene would provide a valuable comparator to the 1,3-substituted isomer. sigmaaldrich.com The synthesis of various bis(trifluoromethyl)naphthalenes has been achieved through multi-step sequences involving iodonitronaphthalenes as key intermediates. jst.go.jp These synthetic routes could be adapted to produce a range of aminotrifluoromethylnaphthalene isomers.

A general and efficient route for synthesizing highly substituted 1-aminonaphthalenes from benzaldehydes has been reported. nih.gov This method, which involves a Horner-Wadsworth-Emmons olefination followed by a Brønsted acid-mediated benzannulation, could potentially be adapted to synthesize various regioisomers of this compound by starting with appropriately substituted benzaldehydes. nih.gov

Synthesis and Reactivity of Poly(trifluoromethyl)naphthalene Derivatives

The introduction of multiple trifluoromethyl groups onto the naphthalene core leads to poly(trifluoromethyl)naphthalene derivatives with unique properties. The synthesis of these compounds can be challenging and often requires specialized fluorination techniques.

One synthetic strategy involves the reaction of diiodonaphthalenes with trifluoromethyl iodide and copper powder. jst.go.jp This method has been used to prepare various bis(trifluoromethyl)naphthalene isomers. jst.go.jp Another approach involves the transformation of aryldiphenylphosphinites, derived from aryllithium precursors, into bis(trifluoromethyl)phosphino derivatives using a nucleophilic trifluoromethylation reagent. nih.gov

The reactivity of these poly-trifluoromethylated naphthalenes is influenced by the strong electron-withdrawing nature of the CF3 groups. This can affect the susceptibility of the aromatic ring to nucleophilic or electrophilic attack and can also influence the acidity of any C-H bonds present on the ring.

Q & A

Basic Research Questions

Q. What experimental models are recommended for assessing the toxicity of 1-Amino-3-(trifluoromethyl)naphthalene in mammalian systems?

  • Methodology : Use controlled exposure studies in laboratory mammals (e.g., rodents) via inhalation, oral, or dermal routes, as outlined in ATSDR’s inclusion criteria . Prioritize systemic endpoints such as hepatic, renal, and respiratory effects, which are critical for hazard identification. Ensure randomization of administered doses and concealment of group allocation to minimize bias .
  • Data Source : ATSDR’s toxicological profile (2024) provides standardized protocols for toxicity testing, including species selection and outcome prioritization (Table B-1) .

Q. How can analytical techniques like GC-MS or HPLC be optimized to detect this compound in biological matrices?

  • Methodology :

Use isotope dilution mass spectrometry (IDMS) for quantification, leveraging fluorinated derivatives to improve sensitivity.

Calibrate instruments using certified reference materials (e.g., NIST Standard Reference Data) to ensure accuracy .

Validate recovery rates in spiked samples across matrices (e.g., blood, urine) to account for matrix effects .

Advanced Research Questions

Q. How can conflicting data on the carcinogenicity of naphthalene derivatives be resolved in mechanistic studies?

  • Methodology :

Conduct systematic reviews using ATSDR’s literature search framework, which prioritizes peer-reviewed studies and assesses risk of bias via predefined questionnaires (Table C-6/C-7) .

Compare metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) across species to identify interspecies variability .

Use computational models (e.g., QSAR) to predict metabolite reactivity and DNA adduct formation, corroborating with in vitro genotoxicity assays .

Q. What methodologies are effective for modeling the environmental fate of this compound in aquatic systems?

  • Methodology :

Measure partition coefficients (e.g., log KowK_{ow}) and hydrolysis rates under varied pH/temperature conditions to predict bioaccumulation .

Use fugacity models to simulate transport and degradation in water-sediment systems, incorporating monitoring data from EPA’s TRI Explorer .

Validate models with field data from contaminated sites, focusing on persistence of trifluoromethyl groups .

Q. How do metabolic pathways of this compound differ between human and rodent models?

  • Methodology :

Perform in vitro assays with human liver microsomes vs. rodent S9 fractions to compare CYP450-mediated oxidation rates .

Use LC-HRMS to identify species-specific metabolites (e.g., glucuronide conjugates) and quantify biliary excretion .

Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences in toxicokinetics .

Methodological Considerations

Q. What strategies minimize bias in retrospective cohort studies on occupational exposure to naphthalene derivatives?

  • Recommendations :

  • Use ATSDR’s risk of bias assessment tools to evaluate study design (e.g., randomization, outcome reporting) .
  • Cross-reference exposure records with biomonitoring data (e.g., urinary 1-naphthol levels) to validate self-reported histories .
  • Adjust for confounding factors (e.g., smoking, co-exposure to PAHs) using multivariate regression .

Q. How can non-invasive techniques quantify volatile emissions of this compound from contaminated materials?

  • Approach :

  • Adapt headspace gas chromatography (HS-GC) methods validated for naphthalene in museum artifacts, measuring emission rates at controlled temperatures (17–21°C) .
  • Use passive samplers with Tenax® TA sorbents to capture airborne concentrations in enclosed spaces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.